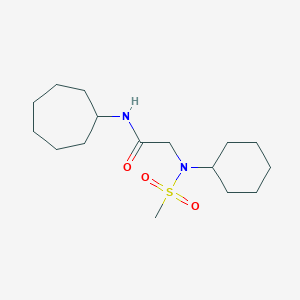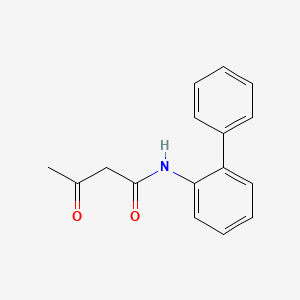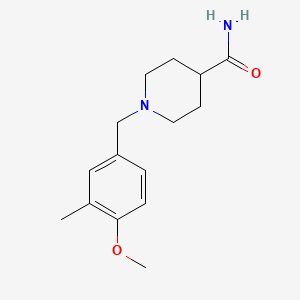
1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC belongs to the class of piperidine carboxamide compounds, which have been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has also been shown to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide is its broad range of biological activities, which make it a useful tool for investigating various physiological processes. However, one limitation of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide is its relatively low potency compared to other compounds with similar activities. This can make it difficult to achieve therapeutic effects at lower doses.
Orientations Futures
There are several potential future directions for research on 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to explore its potential as a therapeutic agent in humans.
Another area of interest is the development of more potent derivatives of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide. By modifying the structure of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide, it may be possible to increase its potency and improve its therapeutic efficacy.
Conclusion:
In conclusion, 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide is a promising compound with a wide range of biological activities. Its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases, make it an important target for future research. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide involves the reaction of 1-(4-methoxy-3-methylbenzyl)piperidine with phosgene in the presence of triethylamine. The resulting intermediate is then treated with ammonia to yield the final product. This synthesis method has been optimized to produce high yields of pure 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-(4-methoxy-3-methylbenzyl)-4-piperidinecarboxamide has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[(4-methoxy-3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-12(3-4-14(11)19-2)10-17-7-5-13(6-8-17)15(16)18/h3-4,9,13H,5-8,10H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZXKOOLTQZGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-3-methylphenyl)methyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl 2-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5777125.png)
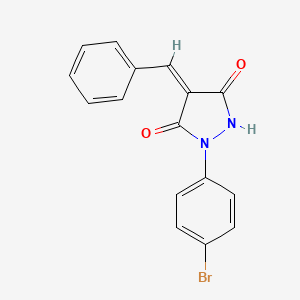
![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)
![4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777138.png)
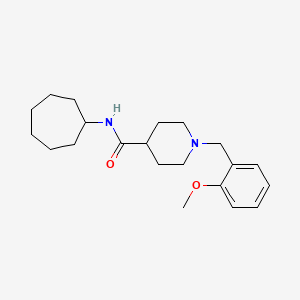
![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![2-amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5777167.png)



![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)
